molecular formula C16H15N3O3S B5505828 3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No. B5505828
M. Wt: 329.4 g/mol
InChI Key: GNNHLTSTWISSOV-UHFFFAOYSA-N
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Description

The compound "3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide" belongs to a class of chemicals that include benzothiadiazoles and benzamides, which are often studied for their potential in various applications due to their unique structural and chemical properties. Benzothiadiazoles, in particular, are known for their application in materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to benzothiadiazoles and benzamides often involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been achieved through microwave-assisted, solvent-free synthesis under specific conditions (Tiwari et al., 2017).

Scientific Research Applications

Anticancer Properties

A significant area of research for derivatives of benzamide compounds, including those with structural similarities to 3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, involves their potential as anticancer agents. For example, a study on Schiff bases containing a thiadiazole scaffold and benzamide groups revealed promising anticancer activity against several human cancer cell lines, highlighting the compounds' potential for further development in cancer therapy (Tiwari et al., 2017). Another study synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which showed moderate to significant radical scavenging activity, hinting at their potential antioxidant and possibly anticancer properties (Ahmad et al., 2012).

Antimicrobial Activity

Research on benzothiazole derivatives, including structures related to 3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, has also explored their antimicrobial potential. For instance, a study on benzothiazoles synthesized from 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide found these compounds to be potent antimicrobial agents, with potential applications in developing new treatments for bacterial and fungal infections (Abbas et al., 2015).

Corrosion Inhibition

Another interesting application of benzothiazole derivatives is in corrosion inhibition, where they have been shown to protect carbon steel against corrosion in acidic environments. A study involving two benzothiazole derivatives demonstrated their effectiveness as corrosion inhibitors, offering stability and higher inhibition efficiencies compared to previously reported inhibitors from the benzothiazole family (Hu et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Benzamides and their derivatives have been used in drug discovery and show various biological activities .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For benzamide, it has a GHS signal word of “Warning” with hazard statements H302, H341 .

Future Directions

The future directions for research on this compound would likely involve further studies on its synthesis, properties, and potential applications. This could include in vivo biochemical tests of effective amides, and researches can be carried out in different fields of application .

properties

IUPAC Name

3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-4-5-13-15(19-23-18-13)14(9)17-16(20)10-6-11(21-2)8-12(7-10)22-3/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNHLTSTWISSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

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